2-[(2-chlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperidine ring, and a bipyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, including the formation of the bipyrimidinone core, the introduction of the piperidine ring, and the attachment of the dichlorophenyl group. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the bipyrimidinone core and the dichlorophenyl group.
Nucleophilic substitution: This step introduces the piperidine ring into the structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalyst selection: Choosing appropriate catalysts to enhance reaction efficiency.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. This compound may:
Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfere with DNA or RNA: Affecting gene expression and protein synthesis.
Alter cellular signaling pathways: Leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE: shares similarities with other bipyrimidinone derivatives, such as:
Uniqueness
The uniqueness of 2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20Cl2N6O |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H20Cl2N6O/c1-12-16(11-23-20(24-12)28-5-3-2-4-6-28)17-10-18(29)27-19(26-17)25-15-8-13(21)7-14(22)9-15/h7-11H,2-6H2,1H3,(H2,25,26,27,29) |
InChI Key |
ZZAGVZUWDCNQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCCCC4 |
Origin of Product |
United States |
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